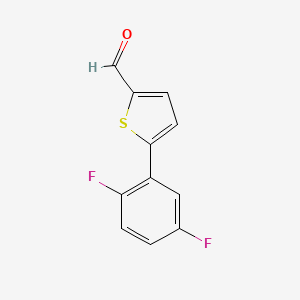
5-(2,5-Difluorophenyl)thiophene-2-carbaldehyde
Description
Properties
Molecular Formula |
C11H6F2OS |
|---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
5-(2,5-difluorophenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H6F2OS/c12-7-1-3-10(13)9(5-7)11-4-2-8(6-14)15-11/h1-6H |
InChI Key |
MRCMBYYPXMBGPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC=C(S2)C=O)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(2,5-Difluorophenyl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation reaction of 2,5-difluorobenzaldehyde with thiophene-2-carbaldehyde under acidic or basic conditions . The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out in a suitable solvent like ethanol or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-(2,5-Difluorophenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and specific temperature and pressure conditions to facilitate the desired transformations . Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
5-(2,5-Difluorophenyl)thiophene-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2,5-Difluorophenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function . In materials science, the compound’s electronic properties are influenced by the presence of the fluorine atoms and the conjugated thiophene ring, making it suitable for use in electronic devices .
Comparison with Similar Compounds
5-(2,5-Difluorophenyl)thiophene-2-carbaldehyde can be compared with other similar compounds, such as:
5-(2-Fluorophenyl)thiophene-2-carbaldehyde: This compound has a single fluorine atom on the phenyl ring, which may result in different reactivity and properties compared to the difluorinated analog.
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: This compound contains a diphenylamino group, which can significantly alter its electronic and photophysical properties.
5-(2,5-Difluorophenyl)furan-2-carbaldehyde: This compound has a furan ring instead of a thiophene ring, which can affect its chemical reactivity and applications.
The uniqueness of this compound lies in the presence of two fluorine atoms on the phenyl ring, which can enhance its stability and reactivity in certain chemical reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


